2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling through azetidine linkage. Key steps include:
Formation of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with isopropyl aldehyde under acidic conditions.
Synthesis of Pyridine Intermediate: This step involves the reaction of 3-hydroxypyridine with isopropyl bromide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzimidazole and pyridine intermediates through an azetidine ring, typically using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine moieties.
Reduction: Reduction reactions can target the azetidine ring, leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Products include oxidized derivatives of benzimidazole and pyridine.
Reduction: Products include reduced forms of the azetidine ring.
Substitution: Substituted derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to enzyme active sites, while the pyridine ring can interact with receptor proteins, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone
- [3-(2-Ethylbenzimidazol-1-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone
Uniqueness
The unique combination of benzimidazole, azetidine, and pyridine moieties in 2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole imparts distinct chemical properties, such as enhanced stability and specific binding interactions, which are not observed in similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14(2)21-24-18-7-5-6-8-19(18)26(21)17-12-25(13-17)22(27)16-9-10-20(23-11-16)28-15(3)4/h5-11,14-15,17H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYBEXAXJWUIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CN=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.